(3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate
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Overview
Description
(3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate: is an organic compound that features a nitrophenyl group, a phenylacetyl group, and an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate typically involves the esterification of (3-nitrophenyl)methanol with 2-[(2-phenylacetyl)amino]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylacetyl group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylacetyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied as a potential drug candidate for various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenylacetyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(3-Nitrophenyl)methyl acetate: Lacks the amino and phenylacetyl groups, making it less complex.
(2-Phenylacetyl)amino acetic acid: Lacks the nitrophenyl group, which reduces its reactivity in certain reactions.
(3-Nitrophenyl)methyl 2-aminoacetate: Similar structure but lacks the phenylacetyl group.
Uniqueness:
- The presence of both nitrophenyl and phenylacetyl groups in (3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate provides a unique combination of reactivity and potential biological activity.
- The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-5-2-1-3-6-13)18-11-17(21)24-12-14-7-4-8-15(9-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXYDLFRZWPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723770 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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